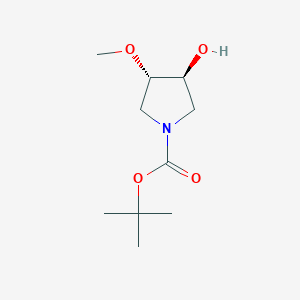

tert-butyl (3S,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate

Description

Chemical Identity and Properties tert-Butyl (3S,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate (CAS: 372482-11-6) is a chiral pyrrolidine derivative with the molecular formula C₁₀H₁₉NO₄ and a molecular weight of 217.26 g/mol . It belongs to the heterocyclic building blocks family, widely used in organic synthesis, particularly in pharmaceutical and agrochemical research . The compound features a pyrrolidine ring with stereospecific hydroxyl (3S) and methoxy (4S) substituents, along with a tert-butyl carbamate protecting group at the 1-position. Its high purity (≥97%) and defined stereochemistry make it a valuable intermediate in asymmetric synthesis .

Applications and Safety

Primarily employed in medicinal chemistry for constructing bioactive molecules, this compound’s hydroxyl and methoxy groups enable hydrogen bonding and participation in stereoselective reactions. Safety protocols emphasize avoiding heat and ignition sources due to its organic nature .

Properties

IUPAC Name |

tert-butyl (3S,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-5-7(12)8(6-11)14-4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJCELXHUNUFBB-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxypyrrolidine.

Protection of Hydroxy Group: The hydroxy group is protected using tert-butyl dimethylsilyl chloride in the presence of imidazole to form a silyl ether.

Formation of Carboxylate: The protected intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl ester group.

Deprotection: Finally, the silyl protecting group is removed under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl (3S,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The tert-butyl ester group may also play a role in modulating the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with three structurally related pyrrolidine derivatives, highlighting substituent effects on properties and applications.

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Key Comparisons

Substituent Effects on Reactivity and Solubility The target compound (372482-11-6) exhibits high polarity due to its hydroxyl and methoxy groups, favoring solubility in polar solvents like methanol or water . In contrast, the trifluoromethyl analogue (1052713-78-6) has increased lipophilicity from the CF₃ group, making it more suitable for lipid membrane penetration in drug candidates .

Stereochemical and Synthetic Considerations

- The (3S,4S) configuration in the target compound enables precise stereochemical control in reactions, whereas the (3R,4S) trifluoromethyl analogue may alter diastereoselectivity in synthetic pathways .

- Introducing a CF₃ group (as in 1052713-78-6) typically requires specialized reagents like trifluoromethylating agents, complicating synthesis compared to the methoxy group in the target compound .

Hydrogen Bonding and Crystallinity The hydroxyl group in the target compound participates in intermolecular hydrogen bonds, influencing crystallization behavior and stability . The trifluoromethyl analogue’s CF₃ group, being electron-withdrawing, may reduce hydrogen-bond donor capacity but improve thermal stability .

Applications in Drug Discovery

Biological Activity

tert-butyl (3S,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate (CAS No. 372482-11-6) is a heterocyclic compound with a molecular formula of C10H19NO4 and a molecular weight of 217.265 g/mol. This compound has garnered attention in various fields due to its potential biological activities, particularly in neuroprotection and as an enzyme inhibitor.

- Chemical Name : this compound

- Molecular Formula : C10H19NO4

- Molecular Weight : 217.265 g/mol

- CAS Number : 372482-11-6

Biological Activity Overview

Research into the biological activity of this compound indicates its potential as a neuroprotective agent and its role in inhibiting certain enzymes associated with neurodegenerative diseases.

Neuroprotective Effects

Studies have shown that this compound may offer protective effects against neurotoxicity induced by amyloid beta peptides, which are implicated in Alzheimer's disease. In vitro studies demonstrated that the compound can enhance cell viability in astrocytes exposed to amyloid beta, suggesting a protective mechanism that reduces oxidative stress and inflammatory responses.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase and β-secretase. Inhibition of these enzymes is crucial in the context of Alzheimer's disease, as they are involved in the breakdown of neurotransmitters and the formation of amyloid plaques.

In Vitro Studies

-

Cell Viability : In studies where astrocytes were treated with amyloid beta, the presence of this compound resulted in:

- Increased cell viability : A significant improvement was observed when the compound was co-administered with amyloid beta, indicating its protective role against cytotoxicity.

- Reduction in TNF-α levels : The treatment led to a decrease in pro-inflammatory cytokines, suggesting anti-inflammatory properties.

-

Enzyme Activity :

- The compound exhibited notable inhibition of acetylcholinesterase with an IC50 value indicating effective enzyme blockade.

- It also showed potential as a β-secretase inhibitor, which could help mitigate amyloid plaque formation.

In Vivo Studies

In vivo models further corroborated the findings from in vitro studies:

- Behavioral Assessments : Animals treated with the compound displayed improved cognitive functions compared to control groups treated with scopolamine.

- Biomarker Analysis : A reduction in oxidative stress markers was noted, supporting the hypothesis that the compound mitigates neuroinflammation.

Case Studies

| Study | Findings |

|---|---|

| In Vitro Study on Astrocytes | Increased cell viability by 62.98% in presence of Aβ1-42 when treated with this compound. |

| Enzyme Inhibition Study | Demonstrated significant inhibition of acetylcholinesterase (IC50 = 15.4 nM) and β-secretase activity. |

| Animal Model Study | Improved cognitive performance and reduced oxidative stress markers compared to untreated controls. |

Q & A

What are the key considerations for synthesizing tert-butyl (3S,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate with high stereochemical purity?

Answer:

Synthesis of this chiral pyrrolidine derivative requires careful control of stereochemistry and functional group compatibility. A typical protocol involves:

- Stereoselective ring formation : Use chiral auxiliaries or catalytic asymmetric methods to establish the (3S,4S) configuration. For example, Evans’ oxazolidinones or enzymatic resolution may ensure enantiomeric excess .

- Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is introduced early to protect the pyrrolidine nitrogen. Methoxy and hydroxy groups may require orthogonal protection (e.g., silyl ethers for hydroxyl, methyl ethers for methoxy) to prevent side reactions during coupling steps .

- Purification : Column chromatography with chiral stationary phases or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity. HPLC with chiral columns can validate enantiomeric ratios .

How can conflicting NMR data arising from rotational isomerism be resolved for this compound?

Answer:

Rotational isomerism in the pyrrolidine ring or substituents (e.g., methoxy group) can lead to peak splitting in and NMR spectra. To address this:

- Variable-temperature NMR : Conduct experiments at elevated temperatures (e.g., 60–80°C) to coalesce split peaks, confirming dynamic equilibrium between rotamers .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for different conformers (using software like Gaussian or ORCA) .

- X-ray crystallography : Resolve absolute configuration and confirm preferred conformers in the solid state using programs like SHELXL .

What methodologies are optimal for analyzing the compound’s stability under varying pH and solvent conditions?

Answer:

Stability studies are critical for applications in drug discovery or catalysis. Key approaches include:

- Forced degradation assays : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor degradation products via LC-MS or NMR .

- Solvent compatibility screening : Test solubility and stability in DMSO, THF, and aqueous buffers. Use dynamic light scattering (DLS) to detect aggregation in aqueous media .

- Kinetic studies : Track half-life () under accelerated conditions (e.g., 40–60°C) to predict shelf stability.

How does the stereochemistry of the 3-hydroxy and 4-methoxy groups influence its reactivity in nucleophilic substitutions?

Answer:

The (3S,4S) configuration imposes steric and electronic constraints:

- Steric hindrance : The tert-butyl group at position 1 and methoxy at position 4 create a crowded environment, favoring nucleophilic attack at the less hindered C3 hydroxyl group .

- Electronic effects : The electron-donating methoxy group stabilizes adjacent carbocations, facilitating SN1 mechanisms in protic solvents. For SN2 pathways, polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Experimental validation : Compare reaction rates and regioselectivity with diastereomers (e.g., 3R,4R or 3S,4R configurations) to isolate stereochemical contributions .

What advanced techniques are used to study its interactions with biological targets (e.g., enzymes or receptors)?

Answer:

For pharmacological applications, interaction studies involve:

- Surface plasmon resonance (SPR) : Measure binding affinity () to immobilized targets (e.g., kinases or GPCRs) in real time .

- Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s hydroxy/methoxy groups and target active sites. Validate with mutagenesis studies .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess enthalpic vs. entropic driving forces for binding .

How can discrepancies in reported crystal structure data be resolved for this compound?

Answer:

Crystallographic inconsistencies may arise from:

- Disorder in the tert-butyl group : Refine using PART instructions in SHELXL to model alternative conformations .

- Solvent inclusion : Perform SQUEEZE (PLATON) to account for disordered solvent molecules in the unit cell .

- Validation tools : Cross-check with checkCIF (IUCr) to identify geometric outliers (e.g., bond lengths, angles) .

What strategies mitigate racemization during functionalization of the pyrrolidine ring?

Answer:

Racemization risks are high during reactions at chiral centers. Mitigation strategies include:

- Low-temperature conditions : Perform acylations or alkylations at −20°C to slow epimerization .

- Proton-coupled electron transfer (PCET) catalysis : Use chiral catalysts to preserve stereochemistry in redox reactions .

- In situ monitoring : Use circular dichroism (CD) spectroscopy to detect optical activity changes during synthesis .

How does the compound’s logP value correlate with its membrane permeability in cellular assays?

Answer:

The logP (octanol/water partition coefficient) is predictive of passive diffusion across lipid bilayers.

- Experimental determination : Measure logP via shake-flask method or reverse-phase HPLC retention times .

- Caco-2 assays : Quantify apparent permeability () in vitro. A logP >1 typically indicates favorable permeability, but excessive hydrophobicity (logP >3) may reduce solubility .

- Computational models : Use QSPR tools like MarvinSuite or ACD/LogP to predict values from molecular descriptors .

What are the best practices for storing this compound to prevent degradation?

Answer:

- Temperature : Store at −20°C under inert gas (Ar/N) to prevent oxidation of the hydroxyl group .

- Desiccants : Use molecular sieves or silica gel to minimize hydrolysis of the Boc group .

- Light protection : Amber vials prevent UV-induced radical degradation of the methoxy substituent .

How can the compound’s role in asymmetric catalysis be optimized?

Answer:

As a chiral ligand or organocatalyst:

- Coordination studies : Screen metal ions (e.g., Ru, Pd) for enantioselective hydrogenation or cross-coupling via NMR titration .

- Substrate scope analysis : Test reactivity with prochiral ketones or alkenes to identify optimal applications .

- Kinetic resolution : Use kinetic parameters () to assess enantioselectivity in dynamic kinetic resolutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.